
7-Butyltheophylline
描述
7-Butyltheophylline is a derivative of theophylline, a well-known xanthine alkaloid. The chemical formula for this compound is C11H16N4O2, and it is characterized by the presence of a butyl group at the 7th position of the theophylline molecule. This compound is of interest due to its potential biological activities and applications in various fields of research.
作用机制
Target of Action
7-Butyltheophylline is a derivative of theophylline, a xanthine used to manage the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction . The primary targets of theophylline, and likely this compound, are phosphodiesterase enzymes (PDE III and IV) and adenosine receptors . The inhibition of these targets leads to smooth muscle relaxation, bronchial dilation, and reduced airway responsiveness to various stimuli .
Mode of Action
The compound interacts with its targets by acting as a phosphodiesterase inhibitor and an adenosine receptor blocker . By inhibiting phosphodiesterase enzymes, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels. This results in relaxation of bronchial smooth muscle and inhibition of inflammatory cell mediator release, thereby reducing airway obstruction . As an adenosine receptor blocker, it prevents the action of adenosine, a substance that can lead to bronchoconstriction and inflammatory responses .
Biochemical Pathways
Increased cAMP levels lead to the activation of protein kinase A, which then phosphorylates multiple targets, leading to reduced inflammatory response and relaxation of bronchial smooth muscle .
Pharmacokinetics
Theophylline is well absorbed orally, distributes rapidly into fat-free tissues and body water, and is primarily eliminated by hepatic metabolism involving cytochrome P450 isoenzymes . Renal elimination accounts for a small fraction of the total elimination . These properties likely influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would be expected to include bronchial smooth muscle relaxation and reduced airway responsiveness to various stimuli, leading to improved airflow and reduced symptoms in conditions like asthma and COPD .
Action Environment
Environmental factors such as diet, smoking, and concomitant drug use can influence the action, efficacy, and stability of theophylline . For instance, a low-carbohydrate, high-protein diet, and active or passive smoking can increase theophylline clearance . Similar factors may also influence the action of this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butyltheophylline typically involves the alkylation of theophylline. One common method is the reaction of theophylline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions: 7-Butyltheophylline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
7-Butyltheophylline has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other xanthine derivatives.
Biology: The compound is studied for its potential effects on cellular functions and signal transduction pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a bronchodilator and its effects on the central nervous system.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
相似化合物的比较
Theophylline: A well-known bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease.
Caffeine: A stimulant found in coffee and tea, known for its effects on the central nervous system.
1-Butyltheobromine: Another xanthine derivative with similar pharmacological properties.
Uniqueness: 7-Butyltheophylline is unique due to the presence of the butyl group at the 7th position, which may confer different pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. This structural modification can influence its solubility, bioavailability, and interaction with biological targets .
属性
IUPAC Name |
7-butyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRWWXKLQNLTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144636 | |
| Record name | 7-Butyltheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021-65-4 | |
| Record name | 7-Butyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Butyltheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001021654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Butyltheophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-BUTYLTHEOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2R6WU63DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




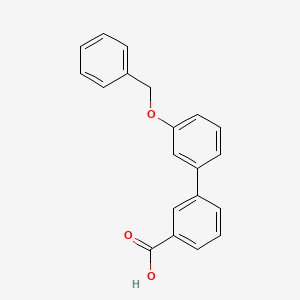
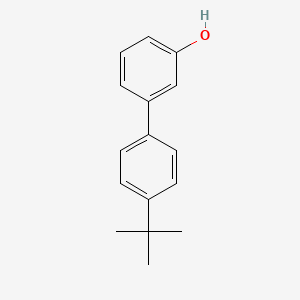

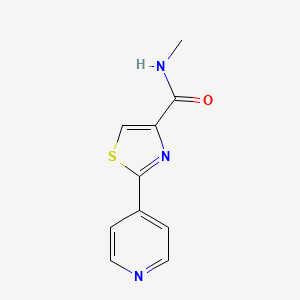
![N-(4-bromophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B3060825.png)
![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)

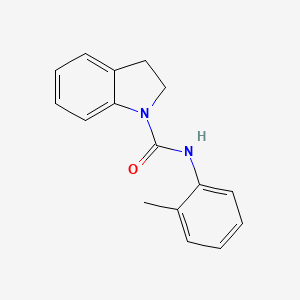
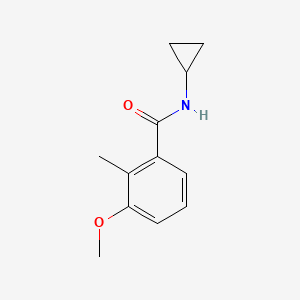

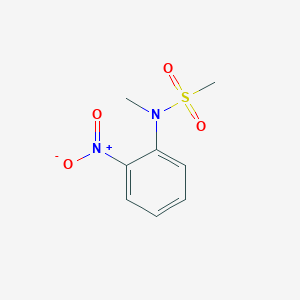
![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)
